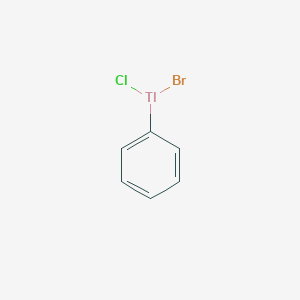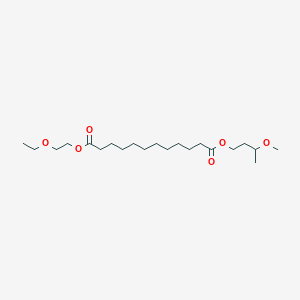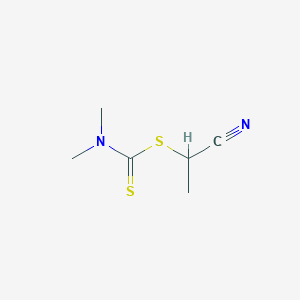![molecular formula C18H22OS B14593091 2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene CAS No. 61166-73-2](/img/structure/B14593091.png)
2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with dimethyl groups and a phenoxy group, which is further substituted with a propylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene typically involves electrophilic aromatic substitution reactions. The process starts with the preparation of the phenoxy intermediate, which is then subjected to further substitution reactions to introduce the propylsulfanyl group. Common reagents used in these reactions include halogenating agents, sulfonating agents, and alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2), sulfonating agents (SO3, H2SO4), and alkylating agents (R-X) are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity and can be studied for their effects on biological systems.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic ring can undergo substitution reactions, which may alter its chemical properties and biological activity. The propylsulfanyl group can also participate in redox reactions, affecting the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylphenol: Similar structure but lacks the propylsulfanyl group.
4-Methyl-3-(propylsulfanyl)phenol: Similar structure but lacks the dimethyl groups on the benzene ring.
Phenoxybenzene: Lacks both the dimethyl and propylsulfanyl groups.
Uniqueness
2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene is unique due to the presence of both dimethyl and propylsulfanyl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
61166-73-2 |
|---|---|
Formule moléculaire |
C18H22OS |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2,4-dimethyl-1-(4-methyl-3-propylsulfanylphenoxy)benzene |
InChI |
InChI=1S/C18H22OS/c1-5-10-20-18-12-16(8-7-14(18)3)19-17-9-6-13(2)11-15(17)4/h6-9,11-12H,5,10H2,1-4H3 |
Clé InChI |
VHSWWHKABSNAGB-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)
![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)




methanone](/img/structure/B14593036.png)



![4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14593047.png)
![N-(4-Fluorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14593049.png)
![3-{3-[Dibutyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14593062.png)
